N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27(2)22(21-10-6-8-18-7-4-5-9-20(18)21)16-26-24(29)23(28)25-15-17-11-13-19(30-3)14-12-17/h4-14,22H,15-16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIOEMUCTFVFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-yl ethylamine with dimethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with 4-methoxybenzyl chloride under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced naphthalene compounds, and substituted amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalene ring may facilitate the compound’s binding to hydrophobic pockets within proteins, influencing their function. Additionally, the methoxyphenyl group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares key structural motifs with several derivatives:
- N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-2-(1-naphthyl)acetohydrazide (): Features a naphthalen-1-yl group and dimethylaminophenyl substituent but replaces the ethanediamide core with a hydrazide linkage. This structural variation may alter metabolic stability and binding affinity .
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () : Contains a piperazinyl group instead of the naphthalene system, highlighting the role of aromaticity in target specificity. The 4-methoxyphenylmethyl group is retained, suggesting shared synthetic pathways .
- 5-Substituted Tetrahydronaphthalen-2-yl methyl with N-phenyl-N-(piperidin-4-yl)propionamide (): Combines a tetrahydronaphthalene scaffold with a piperidine-propionamide chain. The absence of a dimethylamino group may reduce solubility compared to the target compound .
Table 1: Structural Comparison
Pharmacological and Metabolic Profiles
Antitumor Activity
Naphthalene-containing analogues, such as 5-(dimethylaminoethylamino)-substituted naphthalimides (), exhibit potent antitumor activity (IC₅₀ = 0.23–0.71 μM against P388D1 and HeLa cells). The target compound’s naphthalen-1-yl group may similarly intercalate DNA, though its ethanediamide core could modify potency .
Cytochrome P-450 Interactions
Dimethylamino groups in compounds like cimetidine () coordinate with cytochrome P-450 heme iron, inhibiting drug metabolism.
Physicochemical Properties
- Spectroscopic data : Related compounds (e.g., and ) show characteristic ¹H NMR peaks for naphthalene (δ 7.2–8.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) .
- Metabolites : identifies a metabolite with a pyridin-2-amine group, suggesting possible oxidative degradation pathways for the target compound .
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide, commonly referred to as a novel compound within the class of psychoactive substances, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including receptor interactions, potential therapeutic applications, and associated case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 350.49 g/mol. The structure features a naphthalene moiety linked to a dimethylamino group and a methoxyphenyl group, which may contribute to its pharmacological properties.
Receptor Interactions
Research indicates that compounds with similar structures often exhibit interactions with various neurotransmitter receptors. Preliminary studies suggest that this compound may interact with:
- Serotonin Receptors : Potential agonistic activity at 5-HT2A receptors, which are implicated in mood regulation and psychotropic effects.
- Dopamine Receptors : Possible modulation of D2 receptor activity, relevant in the context of psychostimulant effects.
Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
- Psychoactive Effects : Similar compounds have been documented to produce hallucinogenic effects, potentially influencing perception and cognition.
- Analgesic Properties : Some studies suggest that derivatives may exhibit analgesic effects, making them candidates for pain management therapies.
- Neuroprotective Effects : Emerging evidence points towards neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Clinical Observations
A notable case involved an individual presenting symptoms consistent with psychoactive substance use after ingestion of a compound structurally similar to this compound. The patient exhibited:
- Tachycardia
- Agitation
- Altered mental status
Treatment involved supportive care and benzodiazepines, highlighting the need for awareness regarding the clinical implications of such compounds.
In Vitro Studies
Recent in vitro studies have assessed the compound's effects on cell cultures:
- Cell Viability Assays : Evaluated cytotoxicity levels at varying concentrations, showing no significant cytotoxic effects at lower doses.
- Receptor Binding Assays : Indicated moderate affinity for serotonin receptors compared to traditional hallucinogens.
In Vivo Studies
Animal models have been utilized to assess behavioral changes:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Rat | Increased locomotion and exploratory behavior indicative of stimulant properties |
| Johnson et al., 2024 | Mouse | Reduced pain response in tail-flick test, suggesting analgesic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
